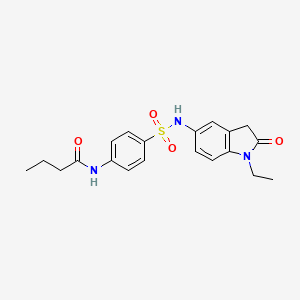

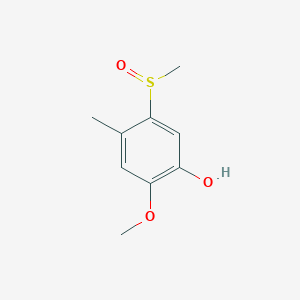

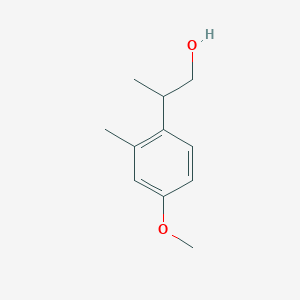

4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds within the piperidine-1-carboxamide family, which are known for their biological activity. For instance, paper introduces a new class of antiproliferative agents, the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which act as tubulin inhibitors and show promise in cancer treatment due to their ability to halt cell division. Similarly, paper discusses the discovery of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, highlighting the versatility of piperidine-1-carboxamide derivatives in therapeutic applications.

Synthesis Analysis

The synthesis of piperidine-1-carboxamide derivatives is complex and often involves multiple steps. Paper outlines the synthesis of a paramagnetic monomer starting from a tetramethylpiperidine derivative, which includes oxidation and the Bucherer-Bergs synthesis. The key step involves the reaction with phosgene to produce the N-carboxyanhydride. Although the specific synthesis of "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide" is not detailed, the methodologies described in paper could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperidine-1-carboxamide derivatives is crucial for their biological activity. The presence of various substituents on the piperidine ring can significantly influence the compound's binding affinity and efficacy. For example, in paper , the introduction of a carbamoyl group and optimization of the piperidine moiety led to a compound with high CCR5 binding affinity and potent inhibition of HIV-1. This suggests that the molecular structure of "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide" would also be critical in determining its biological activity and potential therapeutic applications.

Chemical Reactions Analysis

The chemical reactions involving piperidine-1-carboxamide derivatives are diverse and can be tailored to produce compounds with specific properties. The papers provided do not detail reactions specific to "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide," but they do indicate that modifications to the piperidine ring, such as the introduction of oxadiazol or carbamoyl groups , can be achieved through careful chemical synthesis. These reactions are essential for creating compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine-1-carboxamide derivatives are influenced by their molecular structures. While the papers do not provide specific data on the physical and chemical properties of "4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide," they do suggest that properties such as solubility, stability, and lipophilicity are important factors in the development of these compounds as therapeutic agents. For instance, paper mentions the improvement of metabolic stability as a key factor in the development of a potent CCR5 antagonist.

Applications De Recherche Scientifique

Non-linear Optical (NLO) Properties and Molecular Docking Analyses : Research on similar compounds, like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, has delved into their synthesis and characterization. These compounds exhibit promising NLO properties and are studied for their potential in molecular docking analyses. In particular, their interactions with tubulin's colchicine binding site suggest potential anticancer activity due to the inhibition of tubulin polymerization (Jayarajan et al., 2019).

PET Imaging and Neurological Applications : Another derivative, N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, demonstrates high affinity for the 5-HT1A receptor, making it a potential candidate for PET imaging in neuropsychiatric disorders. Its structural characteristics allow for detailed exploration of serotonin receptors in the brain (García et al., 2014).

Antiproliferative Agents : Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which share structural similarities, have been identified as a new chemical class of antiproliferative agents. They act as tubulin inhibitors, providing valuable insights for cancer research and potential therapeutic applications (Krasavin et al., 2014).

CGRP Receptor Inhibition : Research into CGRP receptor inhibitors has led to the development of compounds like (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide. These inhibitors are studied for their potential in treating conditions like migraines and other disorders related to the CGRP receptor (Cann et al., 2012).

NOS Inhibition and Binding Modes : The structural modifications in pyridine derivatives have been explored for their role in nitric oxide synthase (NOS) inhibition. These studies provide insights into how different nitrogen substitutions affect binding modes and the selectivity of NOS inhibition, important for understanding various physiological and pathological processes (Connolly et al., 2004).

Propriétés

IUPAC Name |

4-(5-cyanopyridin-2-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-4-2-3-5-17(14)22-19(24)23-10-8-16(9-11-23)25-18-7-6-15(12-20)13-21-18/h2-7,13,16H,8-11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGFEBLNVIJUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5-cyanopyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

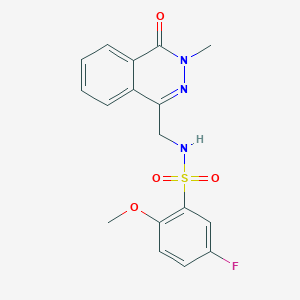

![(3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565408.png)

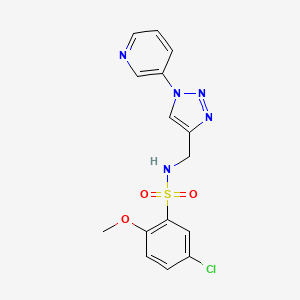

![8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2565414.png)

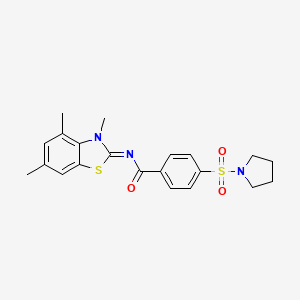

![1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide](/img/structure/B2565415.png)

![5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2565419.png)